molecular formula C8H11ClN2O3 B1440012 ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-hydroxyacetate CAS No. 1221724-99-7

ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-hydroxyacetate

Cat. No.: B1440012
CAS No.: 1221724-99-7
M. Wt: 218.64 g/mol
InChI Key: ZAODVFXYWSIDNI-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-hydroxyacetate” is a derivative of imidazole, which is a heterocyclic compound . Imidazole derivatives have been widely used in various industries and have shown potential in biochemical research .


Molecular Structure Analysis

The molecular structure of this compound would likely include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The exact structure would depend on the positions of the ethyl, hydroxyacetate, and chloro groups on the imidazole ring.

Scientific Research Applications

Synthesis of Novel Compounds and Biological Activity

Research has demonstrated the utility of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-hydroxyacetate in the synthesis of new chemical entities. For example, its derivatives have been involved in creating novel 1,3,4-oxadiazole compounds, which have been evaluated for their antibacterial activity against common bacteria, showcasing promising results compared to standard antibiotics (Al-badrany, Mohammed, & Alasadi, 2019). Similarly, its involvement in synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate derivatives illustrates its role in accessing new libraries of pyrrole systems, which are crucial scaffolds in medicinal chemistry (Dawadi & Lugtenburg, 2011).

Antitumor and Molecular Modeling

The compound has also found applications in antitumor research, where derivatives have shown significant cytotoxic activity against various cancer cell lines. This is further supported by molecular modeling and quantitative structure–activity relationship (QSAR) studies, which help understand the molecular basis of their activities (Tomorowicz et al., 2020).

Antimicrobial Activity

Further studies have synthesized and characterized 1H-benzimidazole derivatives bearing the 1,3,4-oxadiazole moiety, which were evaluated for their antimicrobial activity. These studies indicate that certain synthesized compounds have potent activity against bacteria and fungi, highlighting the potential for developing new antimicrobial agents (Salahuddin et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not specified in the resources I have. Imidazole derivatives have diverse biological activities, which depend on their specific structures .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Without more information on “ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-hydroxyacetate”, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Given the wide range of uses for imidazole derivatives, “ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-hydroxyacetate” could be of interest in various fields .

Properties

IUPAC Name

ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O3/c1-3-14-8(13)6(12)7-10-4-5(9)11(7)2/h4,6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAODVFXYWSIDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(N1C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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